molecular formula C11H11N5 B1437699 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine CAS No. 56984-55-5

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Cat. No. B1437699
CAS RN: 56984-55-5
M. Wt: 213.24 g/mol
InChI Key: YSESFSCQQXVDLF-UHFFFAOYSA-N
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Description

“4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular formula C11H11N5 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine” consists of a pyrazole ring attached to a phenyl group and a methyl group . The InChI string representation of the molecule is InChI=1S/C11H11N5/c1-7-9-10 (12)13-14-11 (9)16 (15-7)8-5-3-2-4-6-8/h2-6H,1H3, (H3,12,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine” is 213.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 72.5 Ų .

Scientific Research Applications

  • Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as CDK2 Inhibitors :

  • 1H-Pyrazolo[3,4-b]pyridines :

  • Green Synthesis of Heterocyclic Bearing Pyrazole Moiety for Cancer-Targeted Chemo/Radioisotope Therapy :

  • Biological Activities of a Newly Synthesized Pyrazoline Derivative :

  • Synthesis of 6-Amino-4-(4-Methoxyphenyl)-5-Cyano-3-Methyl-1-Phenyl-1,4-Dihydropyrano[2,3-C]Pyrazoles :

  • Green Synthesis of Heterocyclic Bearing Pyrazole Moiety for Cancer-Targeted Chemo/Radioisotope Therapy :

  • Biological Activities of a Newly Synthesized Pyrazoline Derivative :

  • Synthesis of 6-Amino-4-(4-Methoxyphenyl)-5-Cyano-3-Methyl-1-Phenyl-1,4-Dihydropyrano[2,3-C]Pyrazoles :

Future Directions

The future directions for “4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine” could involve further exploration of its potential biological activities. For instance, similar compounds have shown promising results as antimicrobial agents and dihydrofolate reductase inhibitors . Therefore, “4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine” might also have potential applications in these areas.

properties

IUPAC Name

4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESFSCQQXVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588018
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

CAS RN

56984-55-5
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

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